molecular formula C12H16O3 B1363746 2-(4-Ethylphenoxy)-2-methylpropanoic acid CAS No. 17413-77-3

2-(4-Ethylphenoxy)-2-methylpropanoic acid

Cat. No. B1363746
CAS RN: 17413-77-3
M. Wt: 208.25 g/mol
InChI Key: HHHGHRABZLIUAT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .


Synthesis Analysis

New acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were synthesized and tested on various bacterial and fungal strains. They proved to be active at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi .


Molecular Structure Analysis

The molecular formula of (4-Ethylphenoxy)acetic acid is C10H12O3. It has a molecular weight of 180.20 g/mol. The InChIKey is WVELHLIHMYYZAT-UHFFFAOYSA-N .


Chemical Reactions Analysis

A novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Ethylphenoxy)acetic acid include a molecular weight of 180.20 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The phenoxy acetamide derivatives, including compounds related to 2-(4-Ethylphenoxy)-2-methylpropanoic acid, are explored for their potential as therapeutic agents. They are studied for their interactions with biological molecules and the effects of their molecular structure on pharmacological activity . This compound could serve as a precursor in synthesizing new pharmaceuticals or improving existing ones.

Anti-pathogenic Agents

Core/shell nanostructures coated with derivatives of 2-(4-Ethylphenoxy)-2-methylpropanoic acid have been investigated for their anti-pathogenic properties. These nanostructures can be used for catheter surface functionalization, offering resistance to microbial colonization and biofilm development by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Antimicrobial Coatings

New derivatives synthesized from 2-(4-Ethylphenoxy)-2-methylpropanoic acid have shown promise as antimicrobial coatings. These compounds have been tested against various bacterial and fungal strains, displaying activity at low concentrations, which is crucial for developing new antimicrobial agents .

Synthesis of Biologically Active Substances

The compound is used in the synthesis of biologically active substances, particularly in creating molecules with specific physicochemical properties that can interact with biological systems. This application is vital in the field of biochemistry and molecular biology for studying drug interactions and effects .

Computational Chemistry

In computational chemistry, derivatives of 2-(4-Ethylphenoxy)-2-methylpropanoic acid can be used to model and predict the behavior of new drug candidates. This helps in understanding the drug’s mechanism of action and optimizing its structure for better efficacy and safety .

Chemical Diversity and Drug Safety

The chemical diversity offered by phenoxy acetamide derivatives, including 2-(4-Ethylphenoxy)-2-methylpropanoic acid, allows chemists to design new compounds. These compounds can be tailored for safety and efficacy, enhancing the quality of life by providing safer medication options .

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed. It advises against eating, drinking, or smoking when using this product .

Future Directions

There is a potential for the design of new nanofluids for anti-pathogenic surface coating. For this purpose, new 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material .

Mechanism of Action

Target of Action

The primary target of 2-(4-Ethylphenoxy)-2-methylpropanoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism.

Mode of Action

2-(4-Ethylphenoxy)-2-methylpropanoic acid interacts with its target, PPARγ, by binding to the receptor. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). The interaction with PPREs influences the transcription of various genes involved in metabolic processes .

Biochemical Pathways

The modulation of these pathways can have downstream effects on energy balance and insulin sensitivity .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier

Result of Action

The molecular and cellular effects of 2-(4-Ethylphenoxy)-2-methylpropanoic acid’s action are likely to be related to its influence on PPARγ activity. By modulating PPARγ, it may affect adipocyte differentiation, lipid metabolism, and glucose homeostasis. These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of metabolic disorders .

Action Environment

The action, efficacy, and stability of 2-(4-Ethylphenoxy)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules could potentially affect its binding to PPARγ and thus its efficacy. More research is needed to fully understand these influences.

properties

IUPAC Name

2-(4-ethylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHGHRABZLIUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364170
Record name 2-(4-ethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17413-77-3
Record name 2-(4-ethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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